Home > Products > Screening Compounds P102747 > 1-(2-Oxo-2-phenylethyl)pyrrolidine-2,5-dione
1-(2-Oxo-2-phenylethyl)pyrrolidine-2,5-dione - 24246-87-5

1-(2-Oxo-2-phenylethyl)pyrrolidine-2,5-dione

Catalog Number: EVT-3187275
CAS Number: 24246-87-5
Molecular Formula: C12H11NO3
Molecular Weight: 217.22 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

1-(3-Phenylpropyl)pyrrolidine-2,5-dione (SUC-R)

  • Compound Description: This compound, denoted as SUC-R, was synthesized via a solid-liquid phase-transfer catalysis reaction using ultrasonic irradiation []. The reaction involved reacting succinimide (SUC-H) with 1-bromo-3-phenylpropane (RBr) in the presence of KOH and an organic solvent.

1-(7,8-Dimethyl-2-oxo-2H-chromen-4-ylmethyl)-pyrrolidine-2,5-dione

  • Compound Description: This compound is a crystalline solid whose structure has been elucidated through X-ray crystallography []. The study revealed a planar pyrrolidine ring rotated by 82.36° relative to the coumarin moiety.

1-(2-pyridinyl)-3-substituted pyrrolidine-2,5-dione derivatives

  • Compound Description: This series of compounds explored various substituents at the 3-position of the pyrrolidine-2,5-dione ring while maintaining a 2-pyridinyl group at the nitrogen []. The study aimed to understand the impact of these structural modifications on anticonvulsant activity.

3-chloro-1-substituted aryl pyrrolidine-2,5-diones

  • Compound Description: This family of compounds features a chlorine atom at the 3-position and various aryl substituents at the nitrogen of the pyrrolidine-2,5-dione ring []. These compounds were synthesized and evaluated for their inhibitory activity against human carbonic anhydrases I and II.

1-[(2-Naphthylsulfonyl)oxy]pyrrolidine-2,5-dione

  • Compound Description: This compound is an ester formed between β-naphthylsulfonic acid and N-hydroxysuccinimide []. Crystallographic analysis revealed that the nitrogen atom in this molecule retains a flattened pyramidal geometry.
Classification

This compound is classified under:

  • Chemical Class: Pyrrolidine derivatives
  • Functional Groups: Ketone and amide functionalities
  • Applications: Primarily in drug discovery and development due to its bioactive properties.
Synthesis Analysis

The synthesis of 1-(2-Oxo-2-phenylethyl)pyrrolidine-2,5-dione can be achieved through several methods. One notable synthetic route involves the reaction of phenylacetylene with N-bromosuccinimide followed by treatment with 1,8-diazabicyclo[5.4.0]undec-7-ene in acetone. The detailed procedure is as follows:

  1. Stage 1: A mixture of phenylacetylene (102.12 mg, 1.0 mmol) and water (1.0 mL) is stirred with N-bromosuccinimide (356 mg, 2.0 mmol) at 80 °C for 1 hour.
  2. Stage 2: After cooling, acetone (1 mL) and DBU (3.0 mmol) are added, and the mixture is stirred at room temperature for an additional 2 hours.
  3. Workup: The reaction mixture is evaporated to remove acetone, and the crude product is extracted with dichloromethane, washed with water, dried over sodium sulfate, filtered, and concentrated.
  4. Purification: The crude product is purified using silica gel column chromatography with petroleum ether as the eluent, yielding the desired compound as a white solid (154.1 mg, 71% yield) with a melting point of 160–161 °C .
Molecular Structure Analysis

The molecular structure of 1-(2-Oxo-2-phenylethyl)pyrrolidine-2,5-dione features a pyrrolidine ring fused with a diketone moiety. Key structural characteristics include:

  • Pyrrolidine Ring: A five-membered ring containing one nitrogen atom.
  • Diketone Group: The presence of two carbonyl groups (C=O) contributes to its reactivity.

Nuclear Magnetic Resonance (NMR) spectroscopy provides insight into its structural features:

  • Proton NMR: Signals at δ 2.88 (s), δ 4.96 (s), δ 7.51 (t), δ 7.61 (t), and δ 7.91 (d) indicate the presence of protons on the pyrrolidine ring and phenyl groups.
  • Carbon NMR: Chemical shifts at δ 28.4, δ 44.7, δ 128.1, δ 128.9, δ 134.3, δ 176.7, and δ 190.2 correspond to various carbon environments within the molecule .
Chemical Reactions Analysis

The compound can participate in various chemical reactions due to its functional groups:

  1. Condensation Reactions: The diketone structure allows for potential condensation with amines or alcohols to form more complex derivatives.
  2. Reduction Reactions: The carbonyl groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.
  3. Nucleophilic Additions: The electrophilic nature of the carbonyl carbon makes it susceptible to nucleophilic attack.
Physical and Chemical Properties Analysis

Key physical and chemical properties include:

  • Melting Point: Approximately 160–161 °C.
  • Solubility: Soluble in organic solvents such as acetone and dichloromethane but may have limited solubility in water due to its hydrophobic character.
  • Stability: Generally stable under standard laboratory conditions but may decompose under extreme pH or temperature conditions.
Applications

The primary applications of 1-(2-Oxo-2-phenylethyl)pyrrolidine-2,5-dione are found in medicinal chemistry:

  • Drug Development: Investigated for its potential as a scaffold for developing bioactive compounds targeting various diseases.
  • Research Tool: Used in studies exploring the structure–activity relationship of pyrrolidine derivatives in drug discovery.
Introduction to Pyrrolidine-2,5-dione Scaffolds in Medicinal Chemistry

The pyrrolidine-2,5-dione scaffold, commonly known as succinimide, represents a privileged structural motif in medicinal chemistry due to its distinctive physicochemical properties and versatile bioactivity profile. This five-membered heterocyclic ring system combines sp³-hybridization, non-planar conformation, and hydrogen-bond accepting capacity through its two carbonyl groups, enabling diverse interactions with biological targets [3]. These characteristics facilitate the exploration of three-dimensional chemical space more effectively than planar aromatic systems, enhancing the likelihood of discovering compounds with optimized pharmacokinetic properties [3]. The scaffold's pseudorotation capability allows energetically favorable conformations that adapt to various binding sites, while the presence of chiral centers (when substituted) enables the development of enantioselective ligands—a critical advantage given the enantioselective nature of protein targets [3].

Significance of Succinimide Derivatives in Drug Discovery

Succinimide derivatives have demonstrated substantial therapeutic value across multiple disease domains, primarily due to their balanced physicochemical properties and target modulation capabilities. As highlighted in comparative molecular descriptor analyses (Table 1), the pyrrolidine-2,5-dione ring exhibits a polar surface area (PSA) of ~46 Ų (calculated for unsubstituted scaffold), hydrogen-bond accepting capacity (AcceptHB ≈ 2.5), and moderate lipophilicity (LogP ≈ 0.5), striking an optimal balance between aqueous solubility and membrane permeability [3]. These parameters position succinimide derivatives favorably within drug-like chemical space, complying with Lipinski's rule of five for oral bioavailability.

  • Table 1: Comparative Physicochemical Properties of Bioactive Heterocyclic Scaffolds
DescriptorPyrrolidine-2,5-dionePyrrolidinePyrroleCyclopentane
D (Dipole moment)3.8–4.2 D1.41 D2.93 D0.07 D
SASA (Ų)~220258.8236.3269.2
FISA (Hydrophilic SASA)~7033.331.50
DonorHB01.01.00
AcceptHB~2.51.50.50
LogPo/w0.4–0.60.460.753.00
PSA (Ų)~4616.514.00

Note: Representative values compiled from physicochemical analyses of heterocyclic scaffolds. SASA: Total solvent accessible surface area; FISA: Hydrophilic component of SASA; DonorHB: Estimated H-bond donors; AcceptHB: Estimated H-bond acceptors [3].

The synthetic versatility of the succinimide core enables strategic functionalization at the N-1 position and C-3/C-4 carbons, facilitating rational drug design. This adaptability has yielded clinically significant agents, including anti-epileptics (e.g., ethosuximide), anti-cancer compounds targeting histone deacetylases, and antimicrobials [3] [7]. The scaffold's electron-withdrawing nature enhances the acidity of adjacent protons and stabilizes carbanions, making it valuable in prodrug designs and enzyme inhibitor development. Recent computational studies have identified succinimide derivatives as potent inhibitors of malic enzyme—a metabolic target in cancer therapy—through interactions with the NADP⁺ binding site, demonstrating the scaffold's continued relevance in contemporary target-based drug discovery [5].

Role of Hybrid Pharmacophore Design in Multitarget Therapeutics

Hybrid pharmacophore design represents a paradigm shift in drug discovery, strategically combining distinct bioactive motifs into single chemical entities to modulate multiple biological targets simultaneously. This approach addresses the polygenic nature of complex diseases like cancer, neurodegenerative disorders, and infectious diseases, where single-target agents often exhibit limited efficacy or resistance development [9]. The molecular hybridization strategy leverages three critical advantages: (1) synergistic pharmacological effects through complementary mechanisms of action, (2) reduced drug-drug interactions by avoiding combination therapies, and (3) improved patient compliance via simplified dosing regimens [9].

Succinimide derivatives serve as ideal components in hybrid architectures due to their structural compactness and bifunctional nature. The scaffold acts as either:

  • A spacer unit that connects pharmacophoric elements while maintaining optimal spatial separation for target engagement
  • A conformational lock that restricts rotational freedom, reducing the entropic penalty upon binding
  • A polar anchor that enhances solubility and forms critical hydrogen bonds with biological targets [7]

Computational methodologies have accelerated hybrid design, with structure-based pharmacophore modeling enabling the rational integration of succinimide with complementary scaffolds. Techniques such as molecular docking, molecular dynamics simulations, and free-energy calculations allow virtual screening of hybrid libraries before synthesis [4] [6]. For example, hybrid pharmacophore models combining succinimide features with piperazine moieties have identified novel malic enzyme inhibitors exhibiting submicromolar activity—demonstrating the predictive power of these approaches [5]. Clinically successful hybrids incorporating pyrrolidine-2,5-dione derivatives include antimalarial trioxaquines (artemisinin-succinimide hybrids) and anticancer agents like estramustine (steroid-nitrogen mustard hybrid with succinimide linkers), validating this design strategy [9].

Position of 1-(2-Oxo-2-phenylethyl)pyrrolidine-2,5-dione in Contemporary Research

1-(2-Oxo-2-phenylethyl)pyrrolidine-2,5-dione (CAS 24246-87-5; C₁₂H₁₁NO₃; MW 217.22 g/mol) exemplifies a strategically designed hybrid molecule merging the succinimide pharmacophore with a phenylglyoxalyl moiety [8]. Its structural architecture positions it at the intersection of several contemporary research themes:

Synthetic Accessibility: The compound is efficiently synthesized via a two-step sequence from phenylacetylene and N-bromosuccinimide (NBS), achieving 71% yield through optimized conditions:

  • Bromination/Hydration: Phenylacetylene reacts with NBS/H₂O at 80°C for 1 hour to form 2-bromo-1-phenylethanone
  • N-Alkylation: The α-bromoketone intermediate undergoes substitution with pyrrolidine-2,5-dione in acetone using DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) at 20°C for 2 hours [2]
  • Table 2: Key Structural and Synthetic Characteristics of 1-(2-Oxo-2-phenylethyl)pyrrolidine-2,5-dione
PropertySpecification
CAS Registry No.24246-87-5
Molecular FormulaC₁₂H₁₁NO₃
Molecular Weight217.22 g/mol
Melting Point150–151 °C
Synthetic Yield71%
¹H NMR (CDCl₃)δ 2.88 (s, 4H), 4.96 (s, 2H), 7.51 (t, 2H), 7.61 (t, 1H), 7.91 (d, 2H)
¹³C NMR (CDCl₃)δ 28.4, 44.7, 128.1, 128.9, 134.3, 176.7, 190.2

Data compiled from synthesis and characterization studies [2] [8]

Structural Features: The molecule integrates two distinct pharmacophoric elements:

  • A succinimide ring (pKa ~9–11) providing hydrogen-bond accepting capacity and moderate polarity
  • A phenylglyoxalyl unit (ketone adjacent to aromatic ring) acting as a Michael acceptor precursor and conformational constraint

This arrangement creates an electronically polarized system where the electron-deficient carbonyl carbons (succinimide C2/C5: δ ~176 ppm; ketone C=O: δ ~190 ppm in ¹³C NMR) facilitate nucleophilic interactions with biological targets [2] [8]. The methylene bridge (–CH₂–) between pharmacophores provides sufficient flexibility for target adaptation while maintaining spatial proximity essential for cooperative binding.

Research Significance: While comprehensive biological data remain limited in public literature, the compound's architecture suggests several research trajectories:

  • As a covalent warhead precursor due to the α-carbonylsuccinimide motif's susceptibility to nucleophilic attack
  • In multitarget ligand development for neurodegenerative diseases where succinimides modulate neurotransmitter release and phenylglyoxal derivatives inhibit advanced glycation end-products
  • As a building block for more complex hybrids targeting kinase ATP-binding sites, leveraging its planar phenylketone moiety for π-stacking interactions [3] [7]

Current research gaps include detailed target identification, in vivo efficacy studies, and expansion of structure-activity relationship (SAR) data through systematic structural variations. Nevertheless, its synthetic accessibility and dual pharmacophore architecture position it as a promising scaffold for future hybrid drug development programs [2] [9].

Properties

CAS Number

24246-87-5

Product Name

1-(2-Oxo-2-phenylethyl)pyrrolidine-2,5-dione

IUPAC Name

1-phenacylpyrrolidine-2,5-dione

Molecular Formula

C12H11NO3

Molecular Weight

217.22 g/mol

InChI

InChI=1S/C12H11NO3/c14-10(9-4-2-1-3-5-9)8-13-11(15)6-7-12(13)16/h1-5H,6-8H2

InChI Key

KVRVASVVKKAZBC-UHFFFAOYSA-N

SMILES

C1CC(=O)N(C1=O)CC(=O)C2=CC=CC=C2

Canonical SMILES

C1CC(=O)N(C1=O)CC(=O)C2=CC=CC=C2

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.